Cas no 1227583-91-6 (5-bromo-6-chloro-pyridine-2-carbaldehyde)

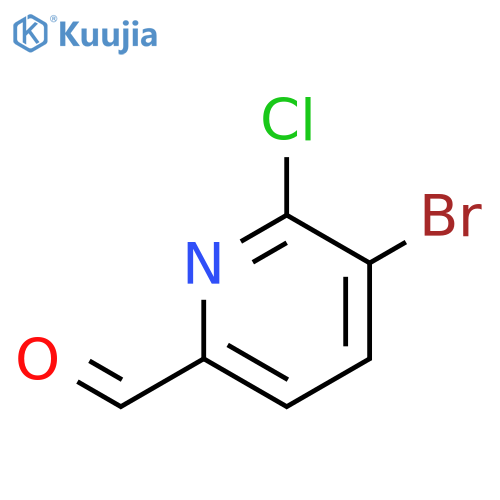

1227583-91-6 structure

商品名:5-bromo-6-chloro-pyridine-2-carbaldehyde

CAS番号:1227583-91-6

MF:C6H3BrClNO

メガワット:220.451119661331

MDL:MFCD16606501

CID:828281

PubChem ID:71721005

5-bromo-6-chloro-pyridine-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-6-chloropicolinaldehyde

- 5-bromo-6-chloropyridine-2-carbaldehyde

- 5-bromo-6-chloro-pyridine-2-carbaldehyde

- DTXSID60856863

- DB-263497

- SY070946

- EN300-2008817

- 1227583-91-6

- MFCD16606501

- 2-Pyridinecarboxaldehyde, 5-bromo-6-chloro-

- PB39968

- SCHEMBL18188493

- AS-78840

- CS-0183182

-

- MDL: MFCD16606501

- インチ: InChI=1S/C6H3BrClNO/c7-5-2-1-4(3-10)9-6(5)8/h1-3H

- InChIKey: MUQCOACMBKSMMR-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(Cl)N=C1C=O)Br

計算された属性

- せいみつぶんしりょう: 218.90865g/mol

- どういたいしつりょう: 218.90865g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 133

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- 密度みつど: 1.800±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 276.8±40.0 ºC (760 Torr),

- フラッシュポイント: 121.2±27.3 ºC,

- ようかいど: 極微溶性(0.86 g/l)(25ºC)、

5-bromo-6-chloro-pyridine-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB445948-1g |

5-Bromo-6-chloropyridine-2-carbaldehyde, min. 95%; . |

1227583-91-6 | 1g |

€584.40 | 2025-02-16 | ||

| TRC | B418605-100mg |

5-Bromo-6-chloropyridine-2-carbaldehyde |

1227583-91-6 | 100mg |

$ 250.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | Y1226509-5g |

5-bromo-6-chloro-pyridine-2-carbaldehyde |

1227583-91-6 | 95% | 5g |

$1450 | 2024-06-03 | |

| Matrix Scientific | 189610-10g |

5-Bromo-6-chloropyridine-2-carbaldehyde |

1227583-91-6 | 10g |

$3264.00 | 2023-09-07 | ||

| Enamine | EN300-2008817-0.5g |

5-bromo-6-chloropyridine-2-carbaldehyde |

1227583-91-6 | 95% | 0.5g |

$468.0 | 2023-09-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98088-5G |

5-bromo-6-chloro-pyridine-2-carbaldehyde |

1227583-91-6 | 97% | 5g |

¥ 7,293.00 | 2023-03-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98088-10G |

5-bromo-6-chloro-pyridine-2-carbaldehyde |

1227583-91-6 | 97% | 10g |

¥ 12,157.00 | 2023-03-09 | |

| Enamine | EN300-2008817-0.1g |

5-bromo-6-chloropyridine-2-carbaldehyde |

1227583-91-6 | 95% | 0.1g |

$188.0 | 2023-09-16 | |

| Matrix Scientific | 189610-1g |

5-Bromo-6-chloropyridine-2-carbaldehyde |

1227583-91-6 | 1g |

$676.00 | 2023-09-07 | ||

| Matrix Scientific | 189610-5g |

5-Bromo-6-chloropyridine-2-carbaldehyde |

1227583-91-6 | 5g |

$2040.00 | 2023-09-07 |

5-bromo-6-chloro-pyridine-2-carbaldehyde 関連文献

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

1227583-91-6 (5-bromo-6-chloro-pyridine-2-carbaldehyde) 関連製品

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1622100-48-4(7-methoxy-8-methylquinoline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1227583-91-6)5-bromo-6-chloro-pyridine-2-carbaldehyde

清らかである:99%

はかる:25g

価格 ($):2518.0